molecular formula C20H38O6 B158251 Bis(2-hexoxyethyl) butanedioate CAS No. 10058-20-5

Bis(2-hexoxyethyl) butanedioate

Cat. No.: B158251
CAS No.: 10058-20-5
M. Wt: 374.5 g/mol
InChI Key: DSGIOCRYGRVGOW-UHFFFAOYSA-N
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Description

Bis(2-hexoxyethyl) butanedioate is an ester derivative of butanedioic acid (succinic acid) substituted with two 2-hexoxyethyl groups. Its molecular formula is C₁₈H₃₄O₆, with a molecular weight of 346.46 g/mol. The compound is characterized by long alkoxy chains (hexoxyethyl groups), which impart hydrophobic properties and moderate surfactant behavior.

Properties

CAS No.

10058-20-5

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

bis(2-hexoxyethyl) butanedioate

InChI

InChI=1S/C20H38O6/c1-3-5-7-9-13-23-15-17-25-19(21)11-12-20(22)26-18-16-24-14-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

DSGIOCRYGRVGOW-UHFFFAOYSA-N

SMILES

CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC

Canonical SMILES

CCCCCCOCCOC(=O)CCC(=O)OCCOCCCCCC

Other CAS No.

10058-20-5

Synonyms

Succinic acid bis[2-(hexyloxy)ethyl] ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid, bis(2-(hexyloxy)ethyl) ester typically involves the esterification of succinic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process. The general reaction can be represented as follows:

Succinic acid+2(2-(hexyloxy)ethanol)Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water\text{Succinic acid} + 2 \text{(2-(hexyloxy)ethanol)} \rightarrow \text{Bis(2-hexoxyethyl) butanedioate} + \text{Water} Succinic acid+2(2-(hexyloxy)ethanol)→Succinic acid, bis(2-(hexyloxy)ethyl) ester+Water

Industrial Production Methods

In an industrial setting, the production of succinic acid, bis(2-(hexyloxy)ethyl) ester may involve continuous esterification processes using fixed-bed reactors or other advanced techniques to optimize yield and efficiency. The use of heterogeneous catalysts and microwave-assisted reactions are also explored to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexoxyethyl) butanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield succinic acid and 2-(hexyloxy)ethanol.

    Transesterification: This reaction involves the exchange of the ester groups with another alcohol, producing a different ester and alcohol.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Succinic acid and 2-(hexyloxy)ethanol.

    Transesterification: New esters and alcohols.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Bis(2-hexoxyethyl) butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers, plasticizers, and other fine chemicals.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

    Medicine: Explored for its role in the formulation of pharmaceuticals and as a component in controlled-release drug delivery systems.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of succinic acid, bis(2-(hexyloxy)ethyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions with biological molecules. The pathways involved may include the hydrolysis of ester bonds, releasing succinic acid and 2-(hexyloxy)ethanol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Bis(2-hexoxyethyl) butanedioate, differing primarily in alkyl chain length or branching:

Table 1: Comparative Properties of Butanedioate Esters
Compound Name Molecular Formula Molecular Weight Solubility in Water Density (g/cm³) Common Uses Key References
This compound C₁₈H₃₄O₆ 346.46 Low (estimated) ~1.0 Plasticizer, surfactant
Diethyl butanedioate C₈H₁₄O₄ 174.19 Slightly soluble 1.040 Solvent, flavoring agent
Diisobutyl succinate C₁₂H₂₂O₄ 230.30 Insoluble 0.98 Plasticizer, lubricant
Bis(2-ethylhexyl) phthalate C₂₄H₃₈O₄ 390.56 Insoluble 0.985 PVC plasticizer
Key Observations:

Solubility : Longer alkoxy chains (e.g., hexoxyethyl) reduce water solubility compared to shorter-chain analogs like diethyl butanedioate .

Density : Esters with branched or bulky substituents (e.g., diisobutyl succinate) exhibit lower densities than linear-chain analogs .

Applications: Bis(2-ethylhexyl) phthalate is widely used in PVC plasticization, while diethyl butanedioate is employed in flavoring due to its volatility .

Physicochemical Behavior

  • Volatility : Shorter-chain esters (e.g., diethyl butanedioate) exhibit higher volatility, as evidenced by their concentration profiles in distillation processes . This compound’s longer chains likely reduce volatility, making it more suitable for high-temperature applications.
  • Thermal Stability : Branched esters like diisobutyl succinate demonstrate stability under moderate conditions, a trait shared by this compound due to its ester backbone .

Industrial and Research Relevance

  • Plasticizers : Bis(2-ethylhexyl) phthalate dominates PVC applications, but this compound’s larger size may offer reduced migration rates in polymer matrices .
  • Surfactants : The butoxyethoxy groups in analogs like Bis(2-(2-butoxyethoxy)ethyl) adipate enhance emulsification, a property shared by this compound .
  • Environmental Impact : Longer-chain esters generally exhibit slower biodegradation, raising concerns about environmental persistence .

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